molecular formula C8H9NO4 B1589179 (3-Methoxy-2-nitrophenyl)methanol CAS No. 53055-04-2

(3-Methoxy-2-nitrophenyl)methanol

Cat. No. B1589179
CAS RN: 53055-04-2
M. Wt: 183.16 g/mol
InChI Key: YYIIAPQEOXNDLW-UHFFFAOYSA-N
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Description

“(3-Methoxy-2-nitrophenyl)methanol” is an organic compound with the CAS Number: 53055-04-2 . It has a molecular weight of 183.16 .

Scientific Research Applications

Catalytic Studies and Reaction Mechanisms

  • Transesterification Reaction Models : Research on the methanolysis of hydroxypropyl-p-nitrophenyl phosphate (HPNPP) in the presence of La(OTf)3 in methanol explores the catalytic mechanisms and the formation of complexes that promote the reaction, offering insights into RNA transesterification reaction analogs (Tsang, Neverov, & Brown, 2003).

  • Metal Complexes in Cleavage and Isomerization : The cleavage and isomerization of 2-hydroxypropyl alkyl phosphates in methanol, catalyzed by a dinuclear Zn(II) complex, have been studied to understand the role of cyclic phosphate intermediates in these processes (Tsang et al., 2009).

Chemosensor Development

  • Detection of Metal Ions : A phenyl thiadiazole-based Schiff base receptor was developed for the selective and sensitive detection of Al3+ ions, demonstrating the application of (3-Methoxy-2-nitrophenyl)methanol derivatives in designing chemosensors for environmental and analytical purposes (Manna, Chowdhury, & Patra, 2020).

Methanol as a Solvent and Reagent in Organic Synthesis

  • Solvent Effects on Lipid Dynamics : The impact of methanol on lipid dynamics was investigated, revealing that methanol accelerates the flip-flop and transfer kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, highlighting the importance of solvent choice in biomembrane studies (Nguyen et al., 2019).

  • Catalysis and Synthesis : Research on the use of methanol as both a C1 synthon and hydrogen source in the N-methylation of amines and transfer hydrogenation of nitroarenes showcases the versatility of methanol in facilitating green chemistry approaches (Sarki et al., 2021).

  • Carbon Dioxide Reduction : A Ni-Ga catalyst was discovered for the ambient pressure reduction of CO2 to methanol, illustrating a sustainable pathway for utilizing CO2 and generating methanol as a fuel and chemical feedstock (Studt et al., 2014).

Safety And Hazards

The safety information for “(3-Methoxy-2-nitrophenyl)methanol” includes several hazard statements: H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

Steam reforming for hydrogen production is one of the important research directions for clean energy . NiTiO3 catalysts with a hierarchical porous structure are prepared and applied to methanol steam reforming for hydrogen production . This could potentially involve “(3-Methoxy-2-nitrophenyl)methanol” in future research.

properties

IUPAC Name

(3-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIAPQEOXNDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438861
Record name (3-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-2-nitrophenyl)methanol

CAS RN

53055-04-2
Record name (3-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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